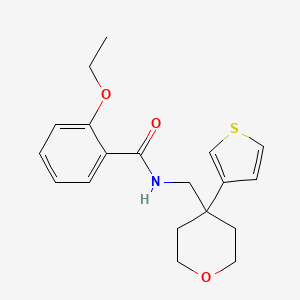
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea, also known as DCPMU, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DCPMU is a urea derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Wirkmechanismus
The mechanism of action of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. This compound has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is a signaling pathway that is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea in lab experiments is that it has been shown to exhibit a range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. Another advantage is that the synthesis of this compound has been optimized to produce high yields and purity. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to evaluate the efficacy of this compound in animal models of inflammatory diseases and cancer. Additionally, the development of novel drug delivery systems could enhance the therapeutic potential of this compound. Finally, the combination of this compound with other therapeutic agents could enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic effects, and has been the subject of numerous scientific studies. The synthesis of this compound has been optimized to produce high yields and purity. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its efficacy in animal models of disease. Overall, this compound has the potential to be developed into a promising therapeutic agent for the treatment of various diseases.
Synthesemethoden
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea can be synthesized through a multi-step process involving the reaction of 3,5-dicyclopropyl-1H-pyrazole with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-methoxyethylamine and finally with urea. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-21-9-7-17-15(20)16-6-8-19-14(12-4-5-12)10-13(18-19)11-2-3-11/h10-12H,2-9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAVYNLETCNIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

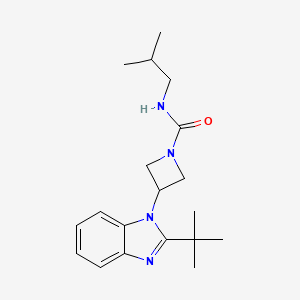

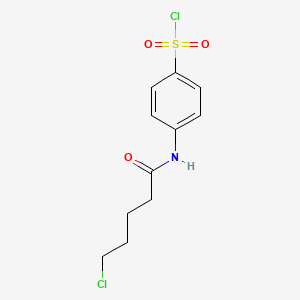
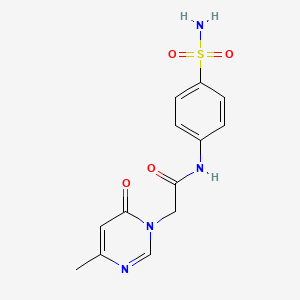
![2-((2-chlorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2792757.png)
![2-(Benzylsulfonyl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2792758.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)
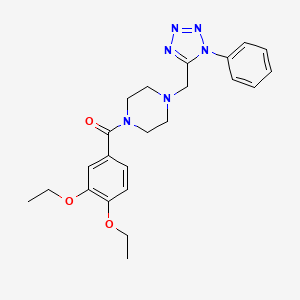
![N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2792765.png)
![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)
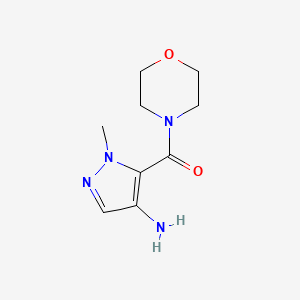
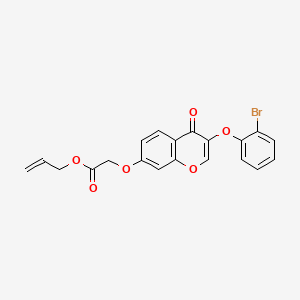
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2792772.png)
